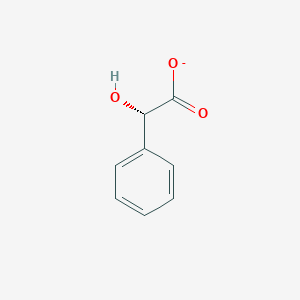

(S)-Mandelate

描述

Structure

3D Structure

属性

分子式 |

C8H7O3- |

|---|---|

分子量 |

151.14 g/mol |

IUPAC 名称 |

(2S)-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1/t7-/m0/s1 |

InChI 键 |

IWYDHOAUDWTVEP-ZETCQYMHSA-M |

SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])O |

手性 SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)[O-])O |

规范 SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])O |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways of S Mandelate

Natural Occurrence and Identification of Mandelate (B1228975) Pathways in Microorganisms

The ability to metabolize mandelate is found in a diverse range of prokaryotic and eukaryotic microorganisms. nih.gov These organisms utilize mandelate as a sole source of carbon and energy through various metabolic routes known as mandelate pathways. uniprot.orgresearchgate.net These pathways typically convert mandelate and its analogs into central metabolites like catechol or protocatechuate. nih.gov The study of these peripheral metabolic pathways provides valuable insights into microbial evolution. nih.govnih.gov

The Mandelate Pathway in Pseudomonas putida and Related Species

Pseudomonas putida is a well-studied bacterium known for its ability to degrade aromatic compounds, including mandelate. nih.govresearchgate.net The mandelate pathway in P. putida ATCC 12633 involves a series of enzymatic reactions that convert mandelate to benzoate (B1203000). ontosight.aiethz.ch This pathway is initiated by mandelate racemase, which interconverts (R)- and (S)-mandelate. ethz.ch this compound is then oxidized by a specific this compound dehydrogenase. ethz.chwikipedia.org

The genes encoding the key enzymes of the mandelate pathway in P. putida, including mandelate racemase (mdlA), this compound dehydrogenase (mdlB), and benzoylformate decarboxylase (mdlC), are often organized in an operon (mdlCBA). nih.govtandfonline.com The expression of these genes is typically inducible by mandelate. tandfonline.com Mutants of P. putida lacking specific enzymes in this pathway, such as mandelate racemase, have been developed for applications like the optical resolution of racemic mandelate to produce (R)-mandelate. tandfonline.com Other microorganisms, such as Pseudomonas aeruginosa, also possess enzymes like this compound dehydrogenase for mandelate metabolism. researchgate.net

Precursor Metabolites and Aromatic Amino Acid Pathways

The biosynthesis of this compound in engineered microorganisms often originates from precursor metabolites derived from central carbon metabolism, particularly the shikimate pathway. mdpi.comresearchgate.net This pathway is responsible for the synthesis of aromatic amino acids like L-phenylalanine and L-tyrosine. asm.orgresearchgate.net Key precursors for the shikimate pathway are phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). mdpi.comresearchgate.net

In engineered Escherichia coli, the L-phenylalanine biosynthesis pathway is often manipulated to channel carbon flow towards this compound production. nih.govnih.gov Phenylpyruvate, a direct precursor to L-phenylalanine, serves as a crucial intermediate that can be converted to this compound. researchgate.netnih.govwikipedia.org Similarly, in some yeasts, benzenoids are synthesized from phenylalanine and tyrosine via phenylpyruvate and the mandelate pathway. asm.orgnih.govnih.gov The metabolism of adrenaline and noradrenaline can also lead to the formation of mandelic acid derivatives. wikipedia.org

Enzymatic Mechanisms in this compound Biosynthesis

Hydroxymandelate Synthase Activity and Specificity

Hydroxymandelate synthase (HmaS) is a key enzyme in the biosynthesis of this compound, catalyzing the conversion of phenylpyruvate to this compound. nih.govnih.gov This enzyme, often sourced from organisms like Amycolatopsis orientalis, is a non-heme Fe(II)-dependent dioxygenase. nih.govnih.govplos.org HmaS and the related enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) utilize the same substrates but yield different products. nih.govacs.org While HPPD hydroxylates the aromatic ring, HmaS hydroxylates the benzylic carbon. nih.govacs.org

The catalytic mechanism of HmaS involves the formation of a highly reactive Fe(IV)=O intermediate. nih.gov The conformation of specific amino acid residues within the active site, such as Ser201 in the second coordination shell, is thought to play a crucial role in directing the reaction towards benzylic hydroxylation. nih.gov HmaS exhibits a preference for aromatic substrates, and its turnover number is correlated with substrate hydrophobicity. plos.org The enzyme shows high regioselectivity for oxygenation. plos.org

Pathways from Styrene (B11656), Phenylalanine, Glucose, and Glycerol

This compound can be produced from various starting materials through engineered multi-enzyme cascade reactions in microorganisms like E. coli. x-mol.net

From Styrene: A four-step enzymatic cascade can convert styrene to (S)-mandelic acid. researchgate.net This pathway typically involves a styrene monooxygenase, an epoxide hydrolase, a phenylacetaldehyde (B1677652) dehydrogenase, and a mandelate dehydrogenase. This method has achieved high yields, demonstrating its potential for industrial-scale production. x-mol.net

From L-Phenylalanine: A six-step enzyme cascade has been developed to produce (S)-mandelic acid from L-phenylalanine. x-mol.net This pathway can be expressed in E. coli to achieve high conversion rates. x-mol.net

From Glucose and Glycerol: By combining the L-phenylalanine biosynthesis pathway with the multi-step enzyme cascade for this compound production, it is possible to synthesize (S)-mandelic acid directly from renewable feedstocks like glucose and glycerol. x-mol.netnih.govnih.gov This involves coupling engineered E. coli strains, one optimized for L-phenylalanine production and another expressing the mandelate synthesis enzymes. x-mol.net This approach represents a sustainable alternative to chemical synthesis. nih.govnih.gov

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering plays a crucial role in optimizing microbial strains for the overproduction of this compound. mdpi.comnih.gov These strategies focus on increasing the precursor supply, redirecting carbon flux, and optimizing enzyme expression.

A key strategy involves enhancing the shikimate pathway to increase the availability of the precursor phenylpyruvate. mdpi.comfrontiersin.org This is often achieved by overexpressing feedback-resistant versions of key enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroGfbr) and chorismate mutase/prephenate dehydratase (encoded by pheAfbr). mdpi.comresearchgate.netfrontiersin.org

To further channel metabolites towards this compound, competing metabolic pathways are often repressed or deleted. mdpi.comnih.govfrontiersin.org For example, deleting genes involved in the further metabolism of intermediates can prevent the loss of carbon to undesired byproducts. frontiersin.orgfrontiersin.org CRISPR interference (CRISPRi) has been successfully employed to repress competing pathways, leading to a significant increase in this compound titers. mdpi.comresearchgate.net

The selection and optimization of the enzymes in the biosynthetic pathway are also critical. Screening for highly efficient HmaS homologs, such as the one from Actinosynnema mirum, can improve the conversion of phenylpyruvate to this compound. mdpi.comresearchgate.net Finally, process optimization, such as high-cell-density cultivation in bioreactors, is essential to achieve industrially relevant production levels. mdpi.comresearchgate.net

**Table 1: Production of this compound from Various Substrates Using Engineered *E. coli***

| Starting Substrate | Key Enzymes/Pathways | Product Concentration | Yield/Conversion | Reference |

|---|---|---|---|---|

| Styrene | Styrene monooxygenase, epoxide hydrolase, phenylacetaldehyde dehydrogenase, mandelate dehydrogenase | 18–21.9 g/L (118–144 mM) | 72–79% | x-mol.net |

| L-Phenylalanine | 6-step enzyme cascade | 160 mM | 80% | x-mol.net |

| Glucose | L-phenylalanine biosynthesis pathway + 6-step enzyme cascade | 8 g/L (52 mM) | - | x-mol.net |

| Glycerol | L-phenylalanine biosynthesis pathway + 6-step enzyme cascade | 10 g/L (63 mM) | - | x-mol.net |

| Glucose | Engineered shikimate pathway with HmaS | 9.58 g/L | - | mdpi.com |

Gene Overexpression and Pathway Optimization

A cornerstone of metabolic engineering for this compound production is the overexpression of genes encoding key enzymes in the synthetic pathway. A common strategy involves a two-step conversion from L-phenylalanine, utilizing an L-amino acid deaminase (LAAD) and a hydroxymandelate synthase (Hms). For instance, researchers have overexpressed the LAAD from Proteus mirabilis and the Hms from Amycolatopsis orientalis in E. coli to facilitate this conversion.

Pathway optimization also involves the strategic selection and engineering of enzymes to improve catalytic efficiency and substrate specificity. For example, a multi-enzyme cascade has been developed using a D-amino acid oxidase (DAAO), a catalase (CAT), and a hydroxymandelate synthase (Hms) to produce this compound from D-phenylalanine. In this system, the DAAO was engineered to enhance its activity. Another critical enzyme, this compound dehydrogenase, which catalyzes the reduction of phenylglyoxylate (B1224774) to this compound, has been a frequent target for overexpression. The gene encoding this compound dehydrogenase from Lactobacillus brevis is often utilized for this purpose.

Furthermore, optimizing the expression levels of pathway genes is crucial. Studies have shown that constructing a synthetic pathway with balanced expression of a flavin-containing L-amino acid deaminase and an this compound dehydrogenase can significantly improve production. Co-expression of a Vitreoscilla hemoglobin gene (vgb) has also been shown to enhance the activity of oxygen-dependent enzymes in the pathway, thereby increasing the final titer of this compound.

Deletion of Competing Pathways in Recombinant Strains

To maximize the carbon flux towards this compound, it is often necessary to eliminate or downregulate competing metabolic pathways that consume the precursor or the product. A primary target for gene deletion is the pathway for L-phenylalanine biosynthesis and degradation. By knocking out genes such as tyrA (encoding chorismate mutase/prephenate dehydrogenase) and pheA (encoding chorismate mutase/prephenate dehydratase), researchers can prevent the degradation of L-phenylalanine, making more of it available for conversion to this compound.

The table below summarizes key gene modifications in recombinant strains for enhanced this compound production.

| Gene Target | Function of Encoded Protein | Modification Strategy | Host Organism | Objective |

| tyrA, pheA | Chorismate mutase/prephenate dehydrogenase/dehydratase | Deletion | E. coli | Prevent L-phenylalanine degradation. |

| Phenylpyruvate decarboxylase gene | Phenylpyruvate decarboxylase | Deletion | E. coli | Prevent phenylpyruvate byproduct formation. |

| Acetate (B1210297) formation pathways | Enzymes for acetate production | Deletion | E. coli | Reduce byproduct accumulation. |

| Central metabolic pathway genes | Enzymes diverting carbon from L-phenylalanine synthesis | Deletion | E. coli | Increase precursor availability from glucose. |

Fermentation Process Development for this compound Biosynthesis

Optimizing the fermentation process is critical for achieving high-titer production of this compound on an industrial scale. This involves fine-tuning various parameters, including nutrient composition, pH, temperature, and aeration. A fed-batch fermentation strategy is commonly employed to maintain optimal substrate concentrations and cell density, thereby enhancing productivity.

For instance, in a fed-batch process using a recombinant E. coli strain, the controlled feeding of glucose and other nutrients can lead to high cell densities and efficient conversion of the precursor to this compound. The pH of the culture medium is also a crucial factor, often controlled at a specific level (e.g., 7.0) to ensure optimal enzyme activity and cell viability.

Microbial Catabolism of this compound

The microbial degradation of this compound is a well-studied process, particularly in soil bacteria like Pseudomonas putida. This catabolic pathway, known as the mandelate pathway, allows microorganisms to utilize mandelate as a sole source of carbon and energy. The pathway involves a series of enzymatic reactions that convert this compound into compounds that can enter central metabolism, such as the tricarboxylic acid (TCA) cycle.

The genes encoding the enzymes of the mandelate pathway are typically organized in an operon, which is subject to transcriptional regulation. The expression of these genes is often induced by the presence of mandelate itself.

Key Enzymes in Degradation Pathways (e.g., S-Mandelate Dehydrogenase, Benzaldehyde (B42025) Dehydrogenase)

The initial step in the catabolism of this compound is its oxidation to phenylglyoxylate, a reaction catalyzed by this compound dehydrogenase (MDH). This enzyme is a flavoprotein that can be either membrane-bound or cytoplasmic. Following this, phenylglyoxylate is decarboxylated to benzaldehyde by phenylglyoxylate decarboxylase.

The resulting benzaldehyde is then oxidized to benzoate by benzaldehyde dehydrogenase. Benzoate is subsequently converted to catechol, which is then cleaved by either ortho- or meta-cleavage pathways, ultimately leading to intermediates of the TCA cycle.

The table below details the key enzymes involved in the microbial catabolism of this compound.

| Enzyme | Abbreviation | Reaction Catalyzed | Cofactor/Prosthetic Group |

| This compound Dehydrogenase | MDH | This compound → Phenylglyoxylate | FAD/FMN |

| Phenylglyoxylate Decarboxylase | --- | Phenylglyoxylate → Benzaldehyde | Thiamine pyrophosphate |

| Benzaldehyde Dehydrogenase | --- | Benzaldehyde → Benzoate | NAD(P)+ |

Environmental and Biotechnological Implications of Biodegradation Research

Research into the biodegradation of this compound has significant environmental and biotechnological implications. From an environmental perspective, understanding these pathways is crucial for the bioremediation of aromatic compounds, as mandelate is an intermediate in the degradation of various pollutants, such as styrene. Microorganisms capable of degrading mandelate play a vital role in the carbon cycle by mineralizing aromatic compounds in soil and aquatic environments.

From a biotechnological standpoint, the enzymes of the mandelate catabolic pathway have been harnessed for various applications. For example, this compound dehydrogenase is a key enzyme used in the biosynthesis of this compound, as described in previous sections. Furthermore, the regulatory elements of the mandelate operon have been utilized to construct biosensors for the detection of mandelate and other aromatic compounds. The study of these degradation pathways also provides a valuable resource of novel enzymes with potential applications in biocatalysis and synthetic biology.

Enzymology and Biocatalysis of S Mandelate

Mandelate (B1228975) Racemase: Structural and Mechanistic Investigations (EC 5.1.2.2)

Mandelate racemase (MR) from Pseudomonas putida is a well-studied enzyme that catalyzes the Mg²⁺-dependent interconversion of (R)- and (S)-mandelate. tandfonline.comroyalsocietypublishing.org It is a member of the enolase superfamily, sharing structural features and a common partial reaction involving the abstraction of an α-proton from a carboxylic acid substrate. nih.gov The enzyme is a paradigm for understanding how catalysis of C-H bond cleavage is achieved for carbon acids with high pKa values. tandfonline.comresearchgate.net

Mandelate racemase is a homo-octameric protein. nih.govembl.de Each subunit is composed of two primary structural domains: an N-terminal α+β domain and a central parallel (β/α)₇β-barrel domain, which is a characteristic of the enolase superfamily. nih.govumn.edu The active site is located within the barrel structure and contains a crucial divalent metal ion, typically Mg²⁺, which is essential for catalysis. nih.govumn.edu

The architecture of the active site is meticulously organized to bind the mandelate substrate and facilitate the racemization reaction. X-ray crystal structures have revealed that the active site can be divided into R-specific and S-specific pockets that accommodate the phenyl group of the respective enantiomers. nih.gov Key amino acid residues are positioned to interact with the substrate's carboxylate and α-hydroxyl groups. umn.eduebi.ac.uk Structural studies with intermediate analogues like benzohydroxamate and Cupferron show that these molecules chelate the active site metal ion. nih.govnih.govacs.org Overlays of structures with ground-state and intermediate analogues suggest that during catalysis, the phenyl ring of the substrate moves between the R- and S-specific pockets, while the polar groups that interact with the metal ion and catalytic residues remain relatively fixed. nih.govacs.org This movement is accompanied by a constriction of the active site, with residues like Tyr 54 moving closer to the phenyl ring. nih.govacs.org

Table 1: Key Residues in the Active Site of Mandelate Racemase

| Residue | Role in Catalysis | Reference |

|---|---|---|

| Lys 166 | General acid/base catalyst; abstracts the α-proton from this compound. | umn.eduebi.ac.uk |

| His 297 | General acid/base catalyst; abstracts the α-proton from (R)-mandelate. | umn.eduebi.ac.uk |

| Glu 317 | Electrophilic catalyst; general acid catalyst that stabilizes the enolic intermediate. | tandfonline.comebi.ac.uknih.gov |

| Asp 270 | Proposed to form a dyad with His 297 to modulate its pKa. | umn.edu |

| Asn 197 | Interacts with the α-hydroxyl group, contributing to transition state stabilization. | umn.eduebi.ac.uk |

| Lys 164 | Interacts with the carboxylate group to aid in stabilizing the altered substrate. | tandfonline.com |

| Tyr 54 | Contributes to the constriction of the active site cavity upon intermediate binding. | nih.govacs.org |

The catalytic mechanism of mandelate racemase proceeds via a two-base mechanism involving a stabilized enolic intermediate. ebi.ac.uknih.gov The reaction is initiated by the abstraction of the α-proton from the mandelate substrate. umn.edu For this compound, the ε-amino group of Lys 166 acts as the general base, while for (R)-mandelate, the imidazole (B134444) group of His 297 performs this role. umn.eduebi.ac.uk

The enzyme achieves a remarkable rate enhancement by stabilizing the high-energy transition state of the reaction by approximately 26 kcal/mol relative to the substrate in the ground state. royalsocietypublishing.orgnih.govnih.gov This stabilization is accomplished through a combination of interactions within the active site. The divalent Mg²⁺ ion acts as a Lewis acid, coordinating with the carboxylate and α-hydroxyl groups of the substrate, which increases the acidity of the α-proton and stabilizes the negative charge that develops on the carboxylate group in the enolate intermediate. nih.govumn.edu

Glu 317 plays a critical role as a general acid catalyst, protonating the enolic intermediate to facilitate the formation of the product enantiomer. tandfonline.comnih.gov The interaction between Asn 197 and the substrate's α-hydroxyl group is estimated to provide about 3.5 kcal/mol of free energy for transition-state stabilization. ebi.ac.uk Additionally, molecular dynamics simulations have identified Ser 139 as a "hot spot" that contributes to transition state stabilization by forming a hydrogen bond with one of the carboxyl oxygen atoms of mandelate, working synergistically with Glu 317. tandfonline.comtandfonline.com Structural studies reveal that the movement of the substrate's phenyl ring and the subtle conformational changes in the active site, such as the shortening of the distance between the intermediate and the Mg²⁺ ion, are crucial for discriminating between the ground state and the transition state. nih.govnih.govacs.org

Site-directed mutagenesis studies have been instrumental in elucidating the roles of specific active site residues. tandfonline.comoup.com The substitution of the key catalytic bases, Lys 166 and His 297, results in a significant loss of enzymatic activity. umn.edu

The mutation of Glu 317 to glutamine (E317Q) dramatically reduces the catalytic rate (kcat) by approximately 4.5 x 10³-fold for (R)-mandelate and 2.9 x 10⁴-fold for this compound, confirming its importance as a general acid catalyst. nih.gov Despite this drastic reduction in kcat, the E317Q mutant is still capable of forming the enolic intermediate, as evidenced by its inactivation by α-phenylglycidate. nih.gov

Similarly, mutating Ser 139 to alanine (B10760859) (S139A) leads to a significant decrease in catalytic efficiency (kcat/Km), with reductions of about 45-fold and 60-fold for the R → S and S → R directions, respectively. tandfonline.comtandfonline.com This highlights the significance of the hydrogen bond formed by Ser 139 in stabilizing the transition state. tandfonline.com

To facilitate further structure-function studies, a Cys92Ser/Cys264Ser variant (dmMR) was engineered. This "cysteine-less" platform allows for the introduction of cysteine residues at specific locations for chemical modification. oup.com For example, replacing the catalytic Lys 166 with γ-thialysine via chemical modification of a Lys166Cys mutant resulted in an active enzyme with altered pH-activity profiles, demonstrating the utility of this approach for creating non-natural enzyme variants. oup.com

Table 2: Kinetic Parameters of Mandelate Racemase Variants

| Enzyme Variant | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Wild-type | This compound | - | - | - | nih.gov |

| E317Q | This compound | Reduced 2.9 x 10⁴-fold | - | Reduced 3 x 10⁴-fold | nih.gov |

| Wild-type | (R)-Mandelate | - | - | - | nih.gov |

| E317Q | (R)-Mandelate | Reduced 4.5 x 10³-fold | - | Reduced 3 x 10⁴-fold | nih.gov |

| dmMR | This compound | - | 1.1 ± 0.1 | 1.4 x 10⁵ | oup.com |

S-Mandelate Dehydrogenase: Catalytic Properties and Applications

This compound dehydrogenase (SMDH), with EC number 1.1.99.31, is an FMN-dependent enzyme that specifically catalyzes the oxidation of this compound to 2-oxo-2-phenylacetate (phenylglyoxylate). wikipedia.orgqmul.ac.uk This enzyme is part of a metabolic pathway in bacteria like Pseudomonas putida, enabling them to use mandelic acid as a sole carbon and energy source. wikipedia.orgqmul.ac.uk

The systematic name for SMDH is (S)-2-hydroxy-2-phenylacetate:acceptor 2-oxidoreductase. wikipedia.orgqmul.ac.uk It belongs to the family of oxidoreductases that act on the CH-OH group of the donor with an acceptor molecule. wikipedia.org The enzyme transfers the electron pair from the reduced flavin cofactor (FMNH₂) to a component of the electron transport chain, likely ubiquinone. wikipedia.orgqmul.ac.uk

SMDH exhibits a broad substrate specificity. It has a large active-site pocket that preferentially binds substrates with longer side chains; for instance, it favors 2-hydroxyoctanoate (B1260312) over 2-hydroxybutyrate. wikipedia.orgqmul.ac.ukexpasy.org The enzyme also shows a preference for substrates with beta unsaturation, such as (indol-3-yl)glycolate, similar to its natural substrate this compound. wikipedia.orgqmul.ac.ukexpasy.org Notably, esters of mandelic acid, like methyl this compound, are also accepted as substrates. wikipedia.orgqmul.ac.ukexpasy.org When immobilized on chitosan (B1678972), SMDH from a recombinant E. coli source showed an optimal pH of 3.4 and a temperature of 45°C, with a Km value of 0.27 mM for racemic mandelic acid. nih.gov

The enantioselectivity of this compound dehydrogenase makes it a valuable biocatalyst for the production of chiral compounds, particularly in multi-enzyme cascade reactions. ontosight.aid-nb.info One major application is in the deracemization of racemic mandelic acid to produce enantiopure (R)-mandelic acid, a crucial intermediate for pharmaceuticals like antibiotics and antitumor agents. nih.govd-nb.info

In these cascades, SMDH selectively oxidizes the (S)-enantiomer from a racemic mixture, leaving the desired (R)-enantiomer untouched. nih.gov To make the process efficient, the reduced FMN cofactor must be regenerated. This can be achieved by coupling the reaction with another enzyme, such as laccase, which reoxidizes the cofactor mediator. nih.gov An immobilized bi-enzymatic system using SMDH and laccase has been shown to achieve an enantiomeric purity of over 99% for (R)-mandelic acid. nih.gov

More complex cascades have also been developed. For example, a three-enzyme system combining an engineered mandelate racemase, a D-mandelate dehydrogenase, and an L-leucine dehydrogenase has been used to convert racemic mandelic acid derivatives into L-phenylglycine derivatives with high conversion and enantiomeric excess. mdpi.comacs.org These one-pot cascade reactions are highly attractive as they avoid the isolation of intermediates, reduce waste, and can lead to high yields of the final chiral product. d-nb.infoacs.org

Hydroxymandelate Synthase: Stereoselective Formation and Engineering

Hydroxymandelate synthase (Hms) is a non-heme Fe(II)-dependent dioxygenase that plays a crucial role in the biosynthesis of this compound and its derivatives. researchgate.netplos.org It catalyzes the conversion of α-keto acids, such as phenylpyruvate and 4-hydroxyphenylpyruvate (HPP), to the corresponding (S)-mandelic acids. nih.govplos.org

The catalytic mechanism of Hms involves the decarboxylation of the α-oxo acid substrate in an oxygen-dependent reaction, leading to the formation of a high-valent Fe(IV)-oxo intermediate. researchgate.netplos.org This reactive species then abstracts a hydrogen atom from the α-carbon of the intermediate, followed by a rebound hydroxylation step to yield the (S)-α-hydroxy acid product. researchgate.netplos.org

Hms exhibits a preference for aromatic substrates, which is attributed to a hydrophobic binding pocket within the enzyme's active site. plos.org The enzyme's structure is highly similar to that of 4-hydroxyphenylpyruvate dioxygenase (Hppd); however, in Hppd, the Fe(IV)-oxo intermediate attacks the aromatic ring instead of the benzylic carbon. nih.govacs.org Computational studies have suggested that the conformation of a single amino acid residue, Ser201, in the second coordination shell is critical in directing the reaction towards either hydroxylation (Hms) or ring attack (Hppd). nih.govacs.org

Researchers have successfully engineered Hms to alter its substrate specificity and improve its catalytic efficiency. For instance, introducing a steric barrier in the active site, which is thought to hinder the accommodation of the aromatic ring during the hydroxylation step, resulted in the racemization of the product. plos.org In another study, a single-point mutation in Hms from Amycolatopsis orientalis was shown to enable R-selective hydroxylation, allowing for the stereodivergent synthesis of both (S)- and (R)-mandelate derivatives. researchgate.netresearchgate.net Furthermore, introducing the hmaS gene from A. orientalis into Escherichia coli has enabled the production of (S)-mandelic acid from glucose. nih.gov The yield of (S)-mandelic acid was further improved by deleting competing metabolic pathways. nih.gov

Table 1: Examples of Engineered Hydroxymandelate Synthase and Production

| Organism/Enzyme Source | Engineering Strategy | Substrate | Product | Yield/Conversion | Reference |

| Amycolatopsis orientalis HmaS in E. coli | Introduction of hmaS gene | Glucose | (S)-Mandelic Acid | 0.092 g/L | nih.gov |

| Amycolatopsis orientalis HmaS in E. coli | Deletion of competing pathways | Glucose | (S)-Mandelic Acid | 0.74 g/L | nih.gov |

| Amycolatopsis orientalis HmaS | Single-point mutation | Benzaldehydes and glycine | (S)- and (R)-Mandelate derivatives | Up to 98% yield, >99% ee | researchgate.netresearchgate.net |

| Amycolatopsis orientalis HmaS in S. cerevisiae | Introduction of hmaS gene | 4-Hydroxyphenylpyruvate | (S)-Mandelic Acid | 0.7 mg/L | researchgate.net |

| Actinosynnema mirum HMAS in E. coli | Pathway engineering and CRISPRi | Glucose | Mandelic Acid | 9.58 g/L | mdpi.com |

Other Biocatalysts in this compound Synthesis and Transformation

Beyond hydroxymandelate synthase, a variety of other biocatalysts are instrumental in the synthesis and transformation of this compound, offering diverse routes to this and related chiral compounds.

Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia (B1221849). This enzymatic approach has been extensively studied for the production of enantiomerically pure mandelic acid from mandelonitrile (B1675950). mdpi.comresearchgate.net The key advantage of using nitrilases is the potential for 100% theoretical yield in the kinetic resolution of racemic mandelonitrile. This is because the unreacted (S)-(+)-mandelonitrile can spontaneously racemize under the reaction conditions, allowing it to be continuously converted to the desired (R)-(-)-mandelic acid. researchgate.net

While many nitrilases are R-selective, (S)-selective nitrilases have also been identified, although they are less common. mdpi.com For example, a study using a metagenomic approach found that out of 48 mandelonitrile-hydrolyzing nitrilases, only four were (S)-selective, producing (S)-mandelic acid with enantiomeric excess (ee) values up to 30%. mdpi.com

Alcaligenes faecalis is a notable source of nitrilases used for mandelic acid production. capes.gov.brgoogle.comrhea-db.org Strains of this bacterium have been shown to produce R-(-)-mandelic acid from racemic mandelonitrile with high enantioselectivity. rhea-db.org Through mutagenesis, strains with significantly improved nitrilase activity have been developed. For instance, a mutant strain of A. faecalis ZJUTB10 exhibited a specific nitrilase activity of 350.8 U/g, a substantial increase from the 53.09 U/g of the wild-type strain. capes.gov.br Further engineering of the A. faecalis nitrilase through gene site saturation mutagenesis has led to mutants with even higher specific activity and tolerance to the substrate, resulting in a cumulative production of (R)-(-)-mandelic acid at 693 mM with an ee of 99%. nih.gov

Lipases and esterases are widely used for the kinetic resolution of racemic mandelic acid and its esters. pan.plsld.cusbq.org.br These enzymes catalyze the enantioselective acylation or hydrolysis of mandelate esters, allowing for the separation of the two enantiomers. pan.plsbq.org.br

Lipase-catalyzed transesterification is a common method for kinetic resolution. pan.pl For example, Burkholderia cepacia lipase (B570770) has been used to resolve (R)- and (S)-mandelic acid through transesterification with vinyl acetate (B1210297) in an organic solvent. pan.pl Novozym 435, a commercial lipase from Candida antarctica, has been found to be effective in the hydrolysis of (R)-(-)-methyl mandelate, yielding the product with an optical purity of 78%. capes.gov.br

Esterases have also been employed for the enantioselective hydrolysis of mandelate esters. An esterase from Klebsiella oxytoca, immobilized on Eupergit C 250 L, showed enantioselectivity for the hydrolysis of (R,S)-ethyl mandelate. sld.cu A novel esterase, EST35, from Dactylosporangium sp. demonstrated good enantioselectivity towards (R,S)-methyl mandelate, resulting in (R)-methyl mandelate with an optical purity of 97%. ingentaconnect.com Furthermore, directed evolution has been used to enhance the enantioselectivity of an esterase from Rhodobacter sphaeroides for the hydrolytic kinetic resolution of methyl mandelate. researchgate.net

Dehydrogenases are enzymes that catalyze the stereoselective oxidation of alcohols to aldehydes or ketones, and the reverse reduction reaction. frontiersin.org In the context of this compound, dehydrogenases play a crucial role in both its synthesis and degradation.

This compound dehydrogenase (SMDH) catalyzes the oxidation of this compound to phenylglyoxylate (B1224774). ontosight.aiuniprot.org This enzyme is a key component in the metabolic pathway of mandelic acid in some microorganisms. ontosight.ai SMDH from Pseudomonas putida is a flavin mononucleotide-dependent enzyme that preferentially binds large substrates. researchgate.net It has been immobilized on electrodes for the electroenzymatic conversion of (S)-mandelic acid to phenylglyoxylic acid. nih.gov

Conversely, dehydrogenases are used for the stereoselective reduction of prochiral ketones to produce this compound. Alcohol dehydrogenases (ADHs) are important catalysts for these reactions. frontiersin.orgresearchgate.net For instance, a short-chain dehydrogenase/reductase has been co-immobilized with a glucose dehydrogenase for the preparation of ethyl this compound from ethyl benzoylformate. mdpi.com The dehydrogenase catalyzes the enantioselective reduction of the keto group, while the glucose dehydrogenase regenerates the NADPH cofactor. mdpi.com

Biocatalytic Cascade Reactions for this compound and Derivatives

Multi-enzyme systems have been designed to produce this compound and other chiral compounds with high stereoselectivity. mdpi.comnih.gov One notable example is a six-step cascade starting from L-phenylalanine to produce (S)-mandelic acid. mdpi.com This cascade, involving ammonia elimination, decarboxylation, epoxidation, epoxide hydrolysis, and oxidation, achieved a 92% conversion and 99% ee within 24 hours when all the enzymes were co-expressed in a single E. coli strain. mdpi.com

Another example involves the stereoselective synthesis of (1S,2S)-1-phenylpropane-1,2-diol from benzaldehyde (B42025) and acetaldehyde (B116499) using a three-enzyme cascade. nih.gov This system coupled the carboligation reaction catalyzed by benzoylformate decarboxylase with the stereoselective reduction of the carbonyl group by an alcohol dehydrogenase from Lactobacillus brevis, and cofactor regeneration by formate (B1220265) dehydrogenase. nih.gov

Furthermore, a bi-enzyme system consisting of this compound dehydrogenase (SMDH) and laccase, along with a redox couple, has been developed for the enantioselective bioconversion of racemic mandelic acid. researchgate.net In this system, SMDH oxidizes (S)-mandelic acid, and the laccase is involved in the regeneration of the electron acceptor. This coupled reaction resulted in the near-complete conversion of (S)-mandelic acid and the production of (R)-mandelic acid with an enantiomeric excess exceeding 99%. researchgate.net

Continuous-Flow Biotransformations

Continuous-flow biotransformations offer significant advantages over traditional batch processes for the synthesis of this compound and its derivatives, including enhanced productivity, better process control, and easier product isolation. acs.org The core of this technology lies in the immobilization of enzymes, which allows for their retention within a reactor system while the reaction mixture flows through continuously. acs.org

Packed-bed reactors (PBRs) are a common configuration for these transformations. portlandpress.com In a PBR, the enzyme is immobilized onto solid supports, which are then packed into a column. The substrate solution is continuously passed through this column, where the bioconversion occurs. acs.org This setup ensures high catalyst loading and efficient contact between the substrate and the enzyme. portlandpress.com For instance, recombinant E. coli cells containing a nitrilase, which can resolve racemic mandelonitrile to produce R-mandelic acid, have been immobilized and used in a recirculating packed-bed reactor. This system demonstrated high efficiency and stability over multiple batches. marquette.edu Similarly, stereoselective ω-transaminases have been immobilized and utilized in a multigram-scale continuous-flow PBR for the production of chiral amines, a process analogous to transformations involving mandelate derivatives. acs.org

Membrane reactors represent another effective strategy for continuous-flow biocatalysis. In this setup, the enzyme is retained by a semi-permeable membrane, while substrates and products can pass through. This can be particularly useful for reactions involving free enzymes or for separating products from the enzyme and unreacted substrates. acs.orgmarquette.edu A notable example is the use of a hollow-fiber membrane bioreactor for the dynamic kinetic resolution of racemic mandelic acid. This system spatially separated a lipase-catalyzed esterification in an organic phase from the racemization of the unreacted (S)-mandelic acid by mandelate racemase in an aqueous phase, achieving a high yield of the desired (R)-mandelic acid ester. marquette.edu Furthermore, membrane-bound this compound dehydrogenase has been successfully immobilized on electrode surfaces within a sol-gel matrix for electroenzymatic synthesis, demonstrating high conversion rates and operational stability. ontosight.ai

The choice of immobilization technique is critical for the success of continuous-flow systems. Methods range from adsorption and entrapment to covalent binding, each offering different advantages in terms of enzyme loading, stability, and prevention of leaching. acs.orgnih.gov For example, this compound dehydrogenase (SMDH) and laccase have been co-immobilized on chitosan beads for the stereoselective transformation of racemic mandelic acid, showing improved stability and productivity compared to the free enzymes. nih.govacs.org

Table 1: Examples of Continuous-Flow Biotransformations for Mandelic Acid Derivatives

| Biocatalyst | Reactor Type | Substrate | Product | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Recombinant E. coli with nitrilase | Recirculating Packed-Bed Reactor (RPBR) | R,S-Mandelonitrile | R-Mandelic Acid | High yield (100%) and productivity (4.12 g/L/h) over 50 batches. | marquette.edu |

| Candida antarctica lipase & Mandelate racemase | Hollow-Fiber Membrane Bioreactor | Racemic Mandelic Acid | (R)-Mandelic Ethyl Ester | Achieved 65% isolated yield and 98% enantiomeric excess through dynamic kinetic resolution. | marquette.edu |

| This compound Dehydrogenase (SMDH) & Laccase | Bi-enzymatic system with immobilized enzymes | Racemic Mandelic Acid | (R)-Mandelic Acid | Immobilized system showed higher productivity and faster reaction velocity than free enzymes; product purity >99%. | nih.govacs.org |

| Membrane-bound this compound Dehydrogenase | Electroenzymatic reactor with sol-gel immobilized enzyme | (S)-Mandelic Acid | Phenylglyoxylic Acid | Achieved 96% conversion after 9 hours with high current efficiency and good operational stability. | ontosight.ai |

Enzyme Inhibition and Regulation Studies in Biocatalysis

The efficiency of biocatalytic processes involving this compound is heavily influenced by enzyme inhibition and the regulation of metabolic pathways. Understanding these factors is crucial for optimizing reaction conditions and improving yields.

Enzyme Inhibition:

Several enzymes in the mandelate pathway are subject to inhibition by substrates, products, or their analogues. Mandelate racemase (MR), a key enzyme in the deracemization of mandelate, has been a particular focus of inhibition studies. It has been shown to be potently and competitively inhibited by para-substituted phenylboronic acids (PBAs). acs.orgmarquette.edu These compounds act as mimics of the carbon acid center of mandelate. marquette.edu For example, p-Cl-PBA exhibits a very low inhibition constant (Ki) of 81 ± 4 nM, indicating binding affinity approximately four orders of magnitude greater than that of the substrate. acs.orgmarquette.edu Another potent inhibitor is 2-formylphenylboronic acid (2-FPBA), which acts as a slow-onset inhibitor with a Ki* of 0.26 ± 0.08 μM. acs.orgnih.gov Substrate-product analogues, such as 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate (TFHTP) and benzilate, also act as competitive inhibitors of MR. marquette.eduacs.orgnih.gov

L(+)-Mandelate dehydrogenase (L-MDH) from Rhodotorula graminis is stereospecific for its substrate and is competitively inhibited by the opposite enantiomer, D(-)-mandelate (Ki = 1.98 mM), as well as by the substrate analogue L(+)-hexahydromandelate (Ki = 0.33 mM). portlandpress.comcore.ac.uk Potent inhibition is also observed with compounds like HgCl2 and 4-chloromercuribenzoate. portlandpress.com In some systems, substrate inhibition has been observed at higher concentrations. For instance, in the lipase-catalyzed transesterification of (S)-mandelic acid, a substrate inhibition effect was noted above a threshold concentration of 0.042 mol/dm³. bibliotekanauki.plresearchgate.net

Table 2: Inhibitors of Key Enzymes in Mandelate Biocatalysis

| Enzyme | Inhibitor | Type of Inhibition | Inhibition Constant (Ki) | Reference(s) |

|---|---|---|---|---|

| Mandelate Racemase (MR) | p-Chlorophenylboronic acid (p-Cl-PBA) | Competitive | 81 ± 4 nM | acs.orgmarquette.edu |

| Mandelate Racemase (MR) | Phenylboronic acid (PBA) | Competitive | 1.8 ± 0.1 μM | acs.orgmarquette.edu |

| Mandelate Racemase (MR) | 2-Formylphenylboronic acid (2-FPBA) | Slow-Onset, Reversible | 0.26 ± 0.08 μM (Ki*) | acs.orgmarquette.edunih.gov |

| Mandelate Racemase (MR) | 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate (TFHTP) | Competitive | 27 ± 4 μM | marquette.eduacs.orgnih.gov |

| Mandelate Racemase (MR) | Benzilate | Competitive | 0.7 mM | marquette.eduacs.org |

| Mandelate Racemase (MR) | 1,1-Diphenyl-1-hydroxymethylphosphonate | Competitive | 1.41 ± 0.09 mM | nih.gov |

| L(+)-Mandelate Dehydrogenase | D(-)-Mandelate | Competitive | 1.98 mM | portlandpress.comcore.ac.uk |

| L(+)-Mandelate Dehydrogenase | L(+)-Hexahydromandelate | Competitive | 0.33 mM | portlandpress.comcore.ac.uk |

| Burkholderia cepacia Lipase | (S)-Mandelic Acid | Substrate Inhibition | - | bibliotekanauki.plresearchgate.netpan.pl |

Enzyme Regulation:

Advanced Synthetic Methodologies for S Mandelate and Its Enantiomers

Chemoenzymatic Approaches to Optically Active Mandelic Acids

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful strategy for producing enantiopure compounds. scielo.brnih.gov This approach is particularly advantageous for synthesizing optically active mandelic acids. researchgate.net

A prominent chemoenzymatic strategy involves the enzymatic kinetic resolution (EKR) of a mandelonitrile (B1675950) derivative, followed by chemical hydrolysis to yield the desired mandelic acid enantiomer. sbq.org.brsbq.org.br In one such approach, racemic mandelonitrile acetate (B1210297) undergoes lipase-mediated EKR. sbq.org.br The lipase (B570770) selectively deacetylates one enantiomer, allowing for the separation of an enantioenriched mandelonitrile and the corresponding acetate. sbq.org.br Subsequent acidic hydrolysis of the separated nitrile and acetate moieties yields both (S)- and (R)-mandelic acid. sbq.org.br

For instance, a continuous-flow lipase-mediated resolution of mandelonitrile followed by chemical hydrolysis has been successfully demonstrated. sbq.org.br This method allows for the production of both mandelic acid enantiomers in good yields and high enantiomeric excesses. researchgate.netsbq.org.br The process begins with the enzymatic resolution of a precursor, mandelonitrile acetate, which is then hydrolyzed to the respective mandelic acid enantiomers. sbq.org.br

The primary advantage of chemoenzymatic methods lies in the exceptional stereocontrol exerted by the enzyme, leading to high enantiomeric excesses (e.e.) of the products. nih.govresearchgate.net In the synthesis of mandelic acid, lipase-mediated resolution has produced (S)-mandelic acid with an e.e. of 98% and (R)-mandelic acid with an e.e. of 94%. sbq.org.br The yields for these processes are also noteworthy, with the (S)-enantiomer being obtained in an 80% yield and the (R)-enantiomer in a 70% yield following the hydrolysis step. sbq.org.brsbq.org.br

The combination of enzymatic resolution with chemical steps circumvents issues like enzyme inhibition that can occur in the direct resolution of mandelic acid itself. sbq.org.br This integrated approach showcases how biocatalysis and traditional chemistry can be synergistically employed to achieve high yields and excellent stereoselectivity. researchgate.net

Table 1: Chemoenzymatic Synthesis of Mandelic Acid Enantiomers

| Enantiomer | Yield | Enantiomeric Excess (e.e.) |

|---|---|---|

| (S)-Mandelic Acid | 80% sbq.org.brsbq.org.br | 98% researchgate.netsbq.org.br |

| (R)-Mandelic Acid | 70% sbq.org.brsbq.org.br | 94% sbq.org.br |

Academic Strategies for Stereoselective Chemical Synthesis

While chemoenzymatic methods are powerful, purely chemical strategies for the stereoselective synthesis of mandelate (B1228975) remain a significant area of academic research. ethz.chunimi.it These methods often focus on the creation of the chiral center through asymmetric reactions.

The synthesis of chiral cyanohydrins is a key step in many routes to α-hydroxy acids like mandelic acid. osdd.netncl.ac.uk The asymmetric addition of a cyanide source to an aldehyde, known as the cyanohydrin reaction, can be influenced by a chiral catalyst to produce an enantiomerically enriched cyanohydrin. google.comacs.org

One approach involves the use of chiral catalysts, such as synthetic dipeptides like cyclo(D-phenylalanyl-D-histidine), to catalyze the addition of hydrogen cyanide to benzaldehyde (B42025). google.comgoogle.com This method produces optically active mandelonitrile, a direct precursor to mandelic acid. google.com The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric selectivity. google.com The resulting chiral cyanohydrins are valuable intermediates as they can be converted to other functional groups while retaining their optical purity. osdd.net

Dynamic Kinetic Resolution Strategies for Enantiopure (S)-Mandelate

Dynamic kinetic resolution (DKR) is a highly efficient strategy that overcomes the 50% theoretical yield limit of traditional kinetic resolutions. mpg.deethz.ch This is achieved by combining an enantioselective reaction with in-situ racemization of the slower-reacting enantiomer. ethz.chrsc.org

In the context of mandelate synthesis, DKR involves the use of a racemization catalyst, such as mandelate racemase, in conjunction with an enzyme that selectively transforms one of the mandelate enantiomers. mpg.dersc.orgrsc.org This allows the undesired enantiomer to be continuously converted back into the racemic mixture, from which the desired enantiomer is selectively transformed, theoretically enabling a 100% yield. mpg.dersc.org

Table 2: Preparative-Scale DKR of Mandelic Acid

| Parameter | Result |

|---|---|

| Product | (R)-Mandelic Acid Salt |

| Enantiomeric Excess (e.e.) | 94.9% rsc.org |

| Overall Yield | 60.3% rsc.org |

| Reaction Time | 96 hours researchgate.net |

| Racemization Enzyme | Mandelate Racemase rsc.org |

| Resolving Agent | (1R,2R)-DPEN researchgate.net |

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Methods for Stereochemical Analysis

Spectroscopic methods are indispensable for the detailed characterization of (S)-mandelate and its derivatives. These techniques provide insights into the molecule's electronic and vibrational properties, which are crucial for confirming its identity and stereochemistry.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for distinguishing between enantiomers. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting ECD spectrum is unique to a specific enantiomer, making it an ideal method for the stereochemical analysis of this compound. mdpi.comosti.gov

Recent studies have utilized Synchrotron Radiation Electronic Circular Dichroism (SRECD) to obtain high-resolution spectra of this compound and its derivatives. researchgate.net These experimental spectra, when compared with computational ECD spectra generated through methods like time-dependent density functional theory (TDDFT), provide significant chiroptical information and can correct previous spectral omissions. researchgate.net The ECD spectrum of this compound displays characteristic bands that allow for its unambiguous identification and the evaluation of enantiomeric purity. researchgate.netosti.gov

A comparison of the ECD spectra of mandelic acid and its derivative, methyl mandelate (B1228975), reveals very similar spectral patterns, indicating that the core chromophore responsible for the chiroptical response remains largely unchanged. researchgate.net

Table 1: Key ECD Spectral Features of (S)-Mandelic Acid and (S)-Methyl Mandelate

| Compound | Wavelength (nm) | Sign of Cotton Effect |

| (S)-Mandelic Acid | ~260 | Positive |

| (S)-Mandelic Acid | ~220 | Negative |

| (S)-Mandelic Acid | ~200 | Positive |

| (S)-Methyl Mandelate | ~260 | Positive |

| (S)-Methyl Mandelate | ~220 | Negative |

| (S)-Methyl Mandelate | ~200 | Positive |

This table is a representation of typical ECD data and may not reflect all observed bands.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. acs.org In the context of this compound research, these methods confirm the presence of the carboxylic acid, hydroxyl group, and the aromatic ring. nih.govresearchgate.net

FTIR spectroscopy is particularly sensitive to polar functional groups and is effective for observing vibrations such as the O-H stretch of the hydroxyl and carboxylic acid groups, and the C=O stretch of the carboxyl group. acs.orglibretexts.org The formation of metal salts with (S)-mandelic acid leads to characteristic shifts in the FTIR spectrum, particularly in the regions corresponding to the carboxyl and hydroxyl groups, indicating coordination with the metal ion. nih.gov

Raman spectroscopy, on the other hand, is more sensitive to homo-nuclear bonds and provides valuable information about the phenyl ring vibrations. horiba.comlibretexts.org The combination of FTIR and Raman data offers a comprehensive vibrational profile of this compound. researchgate.net Analysis of the vibrational wavenumbers, often aided by computational methods like Density-Functional Theory (DFT), allows for tentative assignments of the observed bands. researchgate.net

Table 2: Characteristic Vibrational Frequencies for (S)-Mandelic Acid

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| Hydroxyl (O-H) | Stretch | 3300–2500 (broad) | FTIR |

| Carbonyl (C=O) | Stretch | 1760–1690 | FTIR |

| Carbon-Oxygen (C-O) | Stretch | 1320–1210 | FTIR |

| Aromatic C-H | Stretch | 3100–3000 | FTIR/Raman |

| Aromatic C-C | In-ring Stretch | 1600–1400 | FTIR/Raman |

Note: The exact peak positions can vary based on the sample state (solid, solution) and intermolecular interactions. acs.orglibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of this compound. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure. nih.gov

In the context of stereochemical analysis, NMR is often used in conjunction with chiral derivatizing agents. capes.gov.brconicet.gov.ar By converting the enantiomers of an alcohol or amine into diastereomers through reaction with a chiral agent like (S)-mandelic acid, it becomes possible to distinguish between them using NMR. capes.gov.br The resulting diastereomers will have different chemical shifts and coupling constants, allowing for their quantification. conicet.gov.ar

For instance, the absolute configuration of alcohols and amines can be determined by forming esters or amides with this compound and analyzing the ¹H NMR chemical shift differences. acs.org Advanced methods combine experimental NMR data with quantum-mechanical calculations of NMR parameters to provide a higher level of confidence in the stereochemical assignment. conicet.gov.ar

When this compound acts as a ligand in metal complexes, particularly with lanthanide ions like Europium(III) (Eu³⁺), its spectroscopic properties are significantly altered. researchgate.net UV-Vis reflectance and luminescence spectroscopy are key techniques for characterizing these complexes. researchgate.netmdpi.com

UV-Vis spectroscopy can provide information about the electronic transitions within the complex. slideshare.net In solid-state UV-Vis diffuse reflectance spectroscopy, the HOMO-LUMO energy gap of metal complexes containing mandelate ligands can be determined. mdpi.com

Luminescence (or photoluminescence) spectroscopy is especially powerful for studying lanthanide complexes. researchgate.netrsc.org The this compound ligand can act as an "antenna," absorbing UV light and transferring the energy to the metal ion, which then emits light at its characteristic wavelengths. researchgate.net For example, Eu³⁺ complexes with this compound exhibit intense red emission. researchgate.net The binding of this compound to a chiral europium(III) complex can induce or enhance circularly polarised luminescence (CPL), which is the emission analogue of ECD and provides information about the chirality of the complex. rsc.org

Table 3: Spectroscopic Properties of a Europium(III) Complex with this compound

| Spectroscopic Technique | Observation | Information Gained |

| UV-Vis Reflectance | Absorption bands | Electronic transitions, HOMO-LUMO gap |

| Photoluminescence | Intense red emission at ~615 nm | Characteristic Eu(III) ⁵D₀→⁷F₂ transition, ligand-to-metal energy transfer |

| Circularly Polarised Luminescence | Changes in sign and magnitude | Absolute configuration and enantiomeric purity of the bound mandelate |

Data is illustrative of typical findings for Eu(III)-mandelate complexes. researchgate.netrsc.org

Chromatographic Techniques for Enantiomeric Purity Assessment in Research

Chromatographic methods are essential for separating the enantiomers of mandelic acid and assessing the enantiomeric purity of this compound in research samples. nih.govnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the enantiomeric separation of mandelic acid and its derivatives. nih.govnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. nih.gov

A variety of CSPs have been successfully employed for the resolution of mandelic acid enantiomers, including those based on cellulose (B213188) derivatives like cellulosic tris(3,5-dichlorophenylcarbamate) (CHIRALPAK® IC) and amylose (B160209) derivatives. nih.govmdpi.com The choice of mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, is crucial for achieving optimal separation. nih.gov The resolution factor (Rs) is a key parameter that quantifies the degree of separation between the two enantiomer peaks.

In some cases, an indirect HPLC method is used. This involves derivatizing the mandelic acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) reversed-phase HPLC column. oup.com

Table 4: Example of Chiral HPLC Separation of Mandelic Acid Enantiomers

| Chiral Stationary Phase | Mobile Phase | Elution Order | Resolution (Rs) |

| CHIRALPAK® IC | Hexane/Ethanol/Trifluoroacetic Acid | (R)-mandelic acid then (S)-mandelic acid | > 2.0 |

This table provides an example of typical separation conditions and results. The exact parameters can vary depending on the specific column and analytical method. nih.gov

X-ray Diffraction Studies of this compound Complexes and Enzyme Active Sites

X-ray diffraction is an indispensable technique for determining the three-dimensional atomic and molecular structure of a crystal. In the study of this compound, this method provides fundamental insights into how the molecule interacts with metal ions and how it is recognized and processed by enzymes. By analyzing the diffraction pattern of X-rays passed through a crystal of a substance, researchers can construct a precise model of its molecular architecture, including bond lengths, bond angles, and stereochemistry.

The ability of this compound to coordinate with metal ions through its carboxylate and α-hydroxyl groups leads to the formation of various metal-organic complexes with diverse structural motifs. X-ray diffraction studies have been instrumental in elucidating the structures of these complexes. For example, the analysis of a silver(I)-mandelate complex revealed a two-dimensional polymeric structure where the mandelate ligand coordinates to silver ions via both the carboxylate and the α-hydroxyl oxygen atoms. nih.gov This study highlighted a short Ag-Ag distance, suggesting a d¹⁰-d¹⁰ interaction between the metal centers. nih.gov

Similarly, the structure of zirconium tetramandelate was determined from synchrotron powder X-ray diffraction data. This revealed isolated zirconium centers, each coordinated by four mandelate ligands. nih.gov Interestingly, the crystal structure contains two distinct zirconium centers: one exclusively coordinated by (R)-mandelate and the other exclusively by this compound, which occurs even when a single enantiomer is used in the synthesis, indicating in-situ racemization. nih.gov Studies on alkali metal mandelates, such as those with sodium and potassium, have shown they form crystalline structures, though they are not isomorphous. lcms.cz A titanium(IV)-oxo complex stabilized by mandelate ligands was also characterized by single-crystal X-ray diffraction, revealing a novel {Ti₈O₂} core structure where mandelate anions act as both chelating and bridging ligands.

The table below presents selected structural data for metal complexes incorporating mandelate ligands, as determined by X-ray diffraction.

| Metal Ion | Complex Formula | Key Structural Feature | Coordination Details | Reference |

|---|---|---|---|---|

| Silver(I) | [Ag(C₆H₅C(OH)COO)]ₙ | 2D polymeric structure with Ag-Ag interaction (2.8307 Å). | Bidentate coordination via α-hydroxyl and carboxylate oxygens. | nih.gov |

| Zirconium(IV) | Zr(C₈H₇O₃)₄ | Isolated Zr⁴⁺ centers. | Each Zr is coordinated by four mandelate ligands via α-hydroxy and carboxylate oxygens. | nih.gov |

| Titanium(IV) | [Ti₈O₂(OⁱPr)₂₀(man)₄] | Novel {Ti₈O₂} core. | Mandelate acts as bridging and chelating ligands. | |

| Sodium(I) | Na(C₈H₇O₃)·0.3H₂O | Crystalline solid. | Data derived from X-ray powder diffraction patterns. | lcms.cz |

| Potassium(I) | K(C₈H₇O₃)·0.6H₂O | Crystalline solid, not isomorphous with Na complex. | Data derived from X-ray powder diffraction patterns. | lcms.cz |

X-ray crystallography has been pivotal in visualizing the active sites of enzymes bound to this compound or its analogs, providing a static snapshot that informs our understanding of substrate recognition, stereoselectivity, and catalytic mechanisms.

Mandelate racemase (MR) from Pseudomonas putida, which catalyzes the interconversion of (R)- and this compound, has been extensively studied. The crystal structure of MR complexed with the substrate this compound, as well as with competitive inhibitors like (S)-atrolactate, reveals how the ligand is positioned in the active site. The active site contains a divalent metal ion (typically Mg²⁺) that is chelated by the substrate's α-hydroxyl and carboxylate groups. The structure shows that the active site is divided into distinct R- and S-specific pockets to accommodate the phenyl group of the respective enantiomers. Structural studies of MR with inhibitors such as benzohydroxamate and phenylboronic acid have further elucidated the nature of the transition state and the roles of key active site residues like Lys 166 and His 297. hmdb.ca

This compound dehydrogenase (MDH) from Pseudomonas putida catalyzes the oxidation of this compound. nih.gov As attempts to co-crystallize the wild-type enzyme with its substrate were unsuccessful, researchers determined the structure of a less reactive mutant (G81A) in complex with substrate analogs like 2-hydroxyoctanoate (B1260312). nih.gov This provided critical information on the productive binding mode of substrates. In another enzyme, benzoylformate decarboxylase, the competitive inhibitor (R)-mandelate (an enantiomeric analog to the substrate) was used to probe the active site, revealing hydrogen bonding interactions with residues Ser26 and His70 that are crucial for substrate binding. mdpi.comsigmaaldrich.com

The following table summarizes key X-ray crystallographic data for enzymes in complex with this compound or related inhibitors, providing insights into enzyme-ligand interactions.

| Enzyme | Ligand | PDB ID | Resolution (Å) | Key Active Site Interactions/Features | Reference |

|---|---|---|---|---|---|

| Mandelate Racemase (MR) | (S)-Atrolactate (inhibitor) | 1MDR | Not specified in abstract | Inhibitor carboxylate H-bonded to Glu 317; Mg²⁺ chelation. S-specific pocket composed of 50s loop and residues 90-95. | nist.gov |

| Mandelate Racemase (MR) | Benzohydroxamate (inhibitor) | Not specified | 2.2 | Inhibitor chelates the active site Mg²⁺; phenyl ring is coplanar with the hydroxamate moiety. | |

| Mandelate Racemase (MR) | Phenylboronic acid (inhibitor) | 6VIM | Not specified | Formation of a His 297 Nε2–B dative bond; H-bonds with Lys 164, Lys 166, Asn 197. | hmdb.ca |

| Mandelate Racemase (MR) | 2-Formylphenylboronic acid (inhibitor) | Not specified | Not specified | Formation of an Nζ–B dative bond between Lys 166 and the boronic acid. | sigmaaldrich.com |

| This compound Dehydrogenase (MDH-GOX2 G81A mutant) | 2-Hydroxyoctanoate (substrate) | 2A85 | 2.5 | Substrate binds in a productive mode for reaction. | nih.gov |

| Benzoylformate Decarboxylase | (R)-Mandelate (inhibitor) | Not specified | Not specified | H-bonds between ligand carboxylate and Ser26, and ligand carbonyl and His70. | mdpi.comsigmaaldrich.com |

Computational Chemistry and Modeling of S Mandelate Systems

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations of Enzymatic Reactions

The combination of quantum mechanics (QM) and molecular mechanics (MM) in QM/MM simulations, along with classical molecular dynamics (MD) simulations, has proven to be a powerful strategy for studying enzymatic reactions involving (S)-mandelate. biorxiv.orgnih.gov These methods allow for the detailed investigation of bond-breaking and bond-forming events within the quantum mechanically treated active site, while also accounting for the dynamic nature of the surrounding protein environment. biorxiv.org

Computational simulations have been instrumental in mapping the reaction pathways of enzymes that act on this compound, such as mandelate (B1228975) racemase. These studies have helped to identify and characterize key intermediates along the reaction coordinate. For instance, simulations have supported the formation of a stabilized enolic intermediate in the racemization of mandelate, a process that involves the abstraction of the α-proton. nih.gov By calculating the energetics of different potential pathways, these computational approaches can distinguish between proposed mechanisms, such as stepwise versus concerted reactions.

Detailed models of the active sites of mandelate-metabolizing enzymes have been constructed using computational methods, providing a deeper understanding of the specific interactions that govern substrate binding and catalysis. biorxiv.org These models can reveal the precise roles of individual amino acid residues in positioning the this compound substrate and in stabilizing transition states. For example, modeling has highlighted the critical role of specific lysine (B10760008) and histidine residues as acid-base catalysts in mandelate racemase. MD simulations further allow for the exploration of the conformational changes that occur upon substrate binding and throughout the catalytic cycle.

Transition State Analysis and Reaction Mechanism Elucidation for Racemases

Computational chemistry plays a pivotal role in characterizing the high-energy transition states of enzymatic reactions, which are fleeting and difficult to study experimentally. For mandelate racemase, computational analyses have been used to model the transition state for the interconversion of (R)- and this compound. nih.gov These studies provide insights into the geometry and electronic structure of the transition state, helping to explain the remarkable rate enhancement achieved by the enzyme. By understanding the nature of the transition state, researchers can better comprehend the catalytic strategies employed by the enzyme to lower the activation energy barrier.

Prediction and Design of Enzyme Variants for Modified Specificity or Activity

A significant application of computational modeling is the prediction and rational design of enzyme variants with altered properties. nih.gov By performing in silico mutagenesis, where amino acids in the enzyme's active site or other key regions are computationally substituted, researchers can predict the effects of these mutations on substrate specificity and catalytic activity. This approach can guide the experimental creation of new enzyme variants with desired characteristics, such as the ability to act on novel substrates or to exhibit enhanced stability. For example, molecular dynamics simulations have been used to predict the catalytic efficiency of mandelate racemase mutants.

Machine learning is also emerging as a powerful tool in this area, where algorithms can be trained on existing experimental data to predict the properties of new, uncharacterized enzyme variants. These predictive models can significantly reduce the time and experimental effort required to engineer enzymes with improved or novel functions.

| Computational Approach | Application in Enzyme Variant Design | Example Related to this compound Systems |

| In Silico Mutagenesis | Predicts the functional consequences of specific amino acid substitutions. | Predicting changes in the catalytic efficiency of mandelate racemase mutants. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of mutant enzymes to assess changes in stability and substrate binding. | Modeling a series of mutants at the binding site of mandelate racemase to predict catalytic efficiency. |

| Machine Learning | Develops predictive models based on existing enzyme data to guide the design of new variants with desired properties. | Training neural networks to predict the thermostability of transaminases, which can act on mandelate analogues. |

Computational Studies of Chiroptical Properties (e.g., Electronic Circular Dichroism)

Computational methods are also employed to predict the chiroptical properties of this compound, such as its electronic circular dichroism (ECD) spectrum. These calculations, often based on time-dependent density functional theory (TD-DFT), can help in the assignment of the absolute configuration of mandelate and its derivatives by comparing the computationally predicted spectrum with the experimentally measured one. The accuracy of these predictions is highly dependent on the computational level of theory and the consideration of conformational flexibility.

Applications of S Mandelate in Chiral Synthesis and Biotechnology Research

(S)-Mandelate as a Chiral Building Block in Academic Synthesis

The inherent chirality of this compound makes it an excellent starting material for the synthesis of other enantiomerically pure compounds. Its utility as a chiral building block is a cornerstone of its application in synthetic organic chemistry. tandfonline.com

Precursor for Optically Active α-Hydroxy Acids and Amino Acids

This compound serves as a versatile precursor for the synthesis of a variety of optically active α-hydroxy acids and non-natural α-amino acids. mdpi.com For instance, the lithium enolate derived from a 1,3-dioxolan-4-one (B8650053) of (S)-mandelic acid can undergo diastereoselective reactions to produce other α-hydroxy acids. researchgate.net This approach leverages the existing stereocenter of this compound to control the stereochemistry of the newly formed chiral center.

Furthermore, multi-enzyme cascades have been developed to convert (S)-mandelic acid into valuable amino acids like L-phenylglycine. mdpi.com These biocatalytic systems demonstrate the potential for creating complex and valuable molecules from a readily available chiral precursor.

Synthesis of Chiral Intermediates for Complex Organic Molecules

The application of this compound extends to the synthesis of chiral intermediates that are crucial for the construction of more complex organic molecules, including pharmaceuticals. frontiersin.orgresearchgate.net Its enolate has been utilized in diastereoselective Michael additions to nitroalkenes, leading to the formation of enantiomerically pure α-hydroxy-α,β-diaryl-γ-lactams. researchgate.net This demonstrates its utility in creating intricate molecular architectures with high stereocontrol.

Moreover, (S)-mandelic acid is used to resolve racemic mixtures of compounds like N-methyl-3-hydroxy-3-phenylpropylamine, producing diastereomeric salts that can be separated to yield the desired enantiomer. google.com This resulting chiral amine is a key intermediate in the synthesis of various pharmaceutical agents. google.com The ability to generate such intermediates with high optical purity underscores the importance of this compound in synthetic chemistry. jst.go.jp

Research on Racemic Resolution Agents Utilizing this compound

This compound itself is a widely used agent for the resolution of racemic mixtures, a critical process in the production of single-enantiomer pharmaceuticals. researchgate.net The principle lies in the formation of diastereomeric salts with a racemic base. These salts exhibit different physical properties, such as solubility, allowing for their separation by crystallization. google.com

For example, (S)-(+)-mandelic acid is commercially available and used to resolve racemic amines like N-methyl-3(R,S)-hydroxy-3-phenylpropylamine. google.com The reaction produces a diastereomeric salt, N-methyl-3R-hydroxy-phenylpropylamine S-(+)-mandelate, which can be isolated. google.com Research has also explored the use of (S)-mandelamide, a derivative of (S)-mandelic acid, as a chiral resolving agent through cocrystallization. acs.org Studies have shown that (S)-mandelamide can form diastereomeric cocrystal pairs with both enantiomers of mandelic acid and proline, indicating its potential for chiral separation. acs.org

The effectiveness of this compound and its derivatives as resolving agents is a subject of ongoing research, with studies investigating the influence of substituents and reaction conditions on the efficiency of resolution. nih.gov

Biotechnological Production of this compound at Research and Pilot Scales

The increasing demand for enantiomerically pure compounds has driven research into sustainable and efficient methods for their production. Biotechnological routes, particularly microbial fermentation, offer a promising alternative to traditional chemical synthesis for producing this compound. nih.gov

High-Titer Microbial Fermentation and Bioreactor Optimization

Significant progress has been made in the microbial production of this compound, with researchers engineering various microorganisms to achieve high titers. frontiersin.org Escherichia coli has been a workhorse in this field. By introducing the hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis into E. coli, researchers were able to produce (S)-mandelic acid from glucose. nih.gov Further metabolic engineering, including the deletion of competing pathways, led to a substantial increase in production. nih.gov

In one study, an engineered E. coli strain produced 1.02 g/L of (S)-mandelic acid in flask cultures. frontiersin.org Another research effort, coupling an (S)-mandelic acid producing E. coli strain with an L-phenylalanine overproducing strain, achieved de novo production of 10 g/L of (S)-mandelic acid from glycerol. frontiersin.org Optimization of fermentation conditions in bioreactors is a key area of research to further enhance these titers and move towards industrial-scale production. nih.govbiorxiv.org For example, fed-batch fermentation strategies have been successfully employed to increase the production of related compounds. frontiersin.org

Sustainable Production from Renewable Feedstocks

A major advantage of biotechnological production is the ability to utilize renewable feedstocks, such as glucose and glycerol, moving away from petroleum-based starting materials. nih.govnih.gov Research has demonstrated the feasibility of producing this compound and its derivatives from these sustainable sources. frontiersin.orgresearchgate.net

Engineered strains of Saccharomyces cerevisiae have also been developed for the production of (S)-mandelic acid from glucose. researchgate.net By expressing a hydroxymandelate synthase and engineering the aromatic amino acid pathway, researchers achieved a significant increase in this compound production. researchgate.net The use of renewable feedstocks like styrene (B11656), derived from bio-based sources, has also been explored for the production of mandelic acid enantiomers. frontiersin.orgnih.gov These advancements highlight the potential for developing environmentally friendly and economically viable processes for the large-scale production of this compound.

Interactive Data Tables

Table 1: Biotechnological Production of this compound (This table is interactive. You can sort the data by clicking on the column headers.)

| Microorganism | Feedstock | Production Titer (g/L) | Scale | Reference |

| Escherichia coli | Glucose | 1.02 | Shake Flask | frontiersin.org |

| Escherichia coli | Glycerol | 10 | Co-culture | frontiersin.org |

| Escherichia coli | Glucose | 0.74 | Shake Flask | nih.gov |

| Saccharomyces cerevisiae | Glucose | 0.236 | Shake Flask | frontiersin.orgresearchgate.net |

| Pseudomonas sp. ECU1011 | (S)-alpha-acetoxyphenylacetic acid | - | Resting Cells | nih.gov |

Enzyme Engineering for Enhanced Production and Specificity of Related Chiral Compounds

Enzyme engineering has become a cornerstone in the advancement of biocatalysis for the production of valuable chiral compounds. iiserpune.ac.in Through techniques like directed evolution and rational design, scientists can enhance enzyme properties such as stability, catalytic efficiency, and substrate specificity to meet the demands of industrial applications. iiserpune.ac.injocpr.com These engineered biocatalysts offer a green and efficient alternative to traditional chemical synthesis, particularly for producing enantiopure pharmaceuticals and fine chemicals. jocpr.comnih.gov The production of chiral compounds related to this compound serves as a prime example of the power of these protein engineering strategies. nih.gov

A significant focus of enzyme engineering in this area has been the modification of existing enzymes to either improve the synthesis of mandelic acid isomers or to create novel pathways for related chiral molecules. For instance, hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis has been a key target for metabolic engineering efforts in Escherichia coli and Saccharomyces cerevisiae to produce (S)-mandelic acid directly from glucose. nih.govfrontiersin.orgresearchgate.net Initial efforts using the wild-type HmaS in E. coli yielded 0.092 g/L of (S)-mandelic acid. nih.gov By optimizing the metabolic pathway and screening for more efficient HmaS homologs, such as one from Actinosynnema mirum, researchers have significantly increased production titers. mdpi.com One study achieved 9.58 g/L of mandelic acid in a 5 L bioreactor through a combination of expressing an efficient HMAS, enhancing the precursor supply, and repressing competing metabolic pathways using CRISPRi. mdpi.com

Directed evolution is a powerful tool to alter and improve enzyme function for non-natural substrates. researchgate.net Mandelate (B1228975) racemase (MR) from Pseudomonas putida, an enzyme that interconverts mandelate enantiomers, has been engineered to enhance its activity towards substrates like (S)-o-chloromandelic acid, a key intermediate for the drug (S)-clopidogrel. researchgate.netresearcher.lifenih.gov Through directed evolution and a high-throughput screening method, a triple mutant of MR (V22I/V29I/Y54F) was created that exhibited a 3.5-fold higher relative activity compared to the wild-type enzyme. researchgate.netresearcher.life Molecular simulations suggested this improvement was due to reduced steric hindrance and increased hydrophobicity in the substrate-binding site, which facilitated substrate binding and product release. researchgate.netresearcher.lifenih.gov